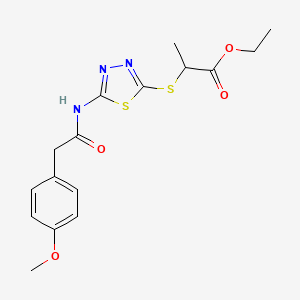![molecular formula C9H17N5O2 B2814734 Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate CAS No. 2378503-62-7](/img/structure/B2814734.png)
Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl carbamate is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy. For example, a similar compound, tert-butyl carbamate, has been analyzed using 1H-NMR and 13C-NMR .Chemical Reactions Analysis
Tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reactions with various aryl halides .Physical And Chemical Properties Analysis
Tert-butyl carbamate has a molecular weight of 117.15, a melting point of 105-108°C, and a refractive index of 1.458 .Applications De Recherche Scientifique
Synthetic Intermediates for Biologically Active Compounds
One significant application of tert-butyl carbamate derivatives involves their use as intermediates in the synthesis of biologically active compounds. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important step in creating compounds like omisertinib (AZD9291), a drug used for treating certain types of lung cancer. This compound is synthesized through a multi-step process that includes acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81% (Zhao et al., 2017).
Chiral Oxazolidinones from N-Boc Derivatives
The treatment of N-tert-butoxycarbonyl derivatives of homochiral β-amino alcohols with p-toluenesulfonyl chloride leads to the formation of 2-axazolidinones. These compounds are generated through the intramolecular nucleophilic attack of the carbamate moiety, with the presence of a N-methyl substituent enhancing the cyclization rate. This process is vital for producing chiral intermediates used in various synthetic applications (Agami et al., 1993).
Chemoselective Transformation of Amino Protecting Groups
The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates represents another crucial application. This novel species can react with a variety of electrophiles to produce N-ester type compounds in high yield, demonstrating the versatility of tert-butyl carbamate derivatives in synthetic chemistry (Sakaitani & Ohfune, 1990).
Catalytic Activity of Triazole-Based N-Heterocyclic Carbenes
Palladium(II) complexes bearing triazole-based N-heterocyclic carbene (NHC) ligands showcase the application of tert-butyl carbamate derivatives in catalysis. These complexes have been synthesized and characterized, demonstrating promising performance in Suzuki–Miyaura cross-coupling reactions under mild conditions. This highlights the potential of these compounds in facilitating chemical reactions, making them valuable tools in organic synthesis and catalysis (Turek et al., 2014).
Antimicrobial Activity
Tert-butyl carbazate derivatives have been explored for their antimicrobial properties. These compounds, synthesized through various reactions, have shown promising biological activity, indicating the potential of tert-butyl carbamate derivatives in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Mécanisme D'action
Target of Action
Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Biochemical Pathways
The compound is synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The structures of the target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .
Result of Action
As an intermediate in the synthesis of ceftolozane, this compound contributes to the antibiotic’s efficacy against a broad spectrum of bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)11-5-6-12-7(10)14(4)13-6/h5H2,1-4H3,(H,11,15)(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKMVMSGTOFTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C(=N1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2814652.png)
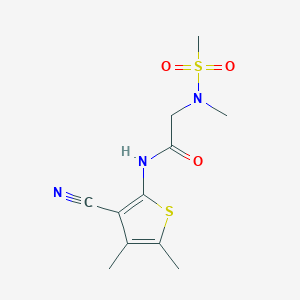
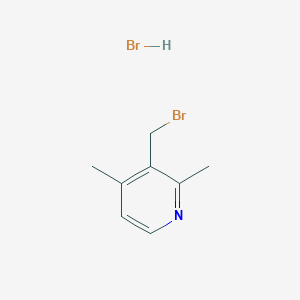





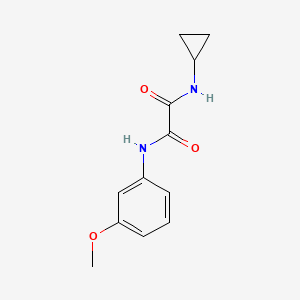
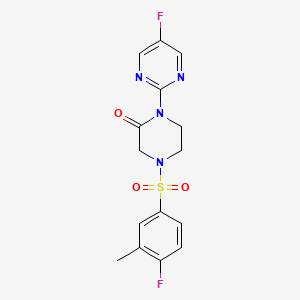
![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)
![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)
